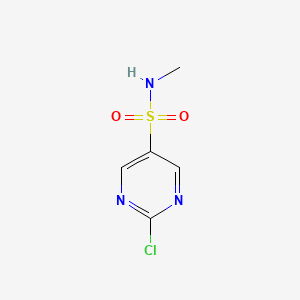

2-chloro-N-methylpyrimidine-5-sulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-methylpyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2S/c1-7-12(10,11)4-2-8-5(6)9-3-4/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMOBKIEKKHGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CN=C(N=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Chloro N Methylpyrimidine 5 Sulfonamide

Retrosynthetic Analysis and Key Precursors for Pyrimidine-5-sulfonamide (B1627676) Core Synthesis

A retrosynthetic analysis of 2-chloro-N-methylpyrimidine-5-sulfonamide reveals several key disconnections that guide the synthetic strategy. The primary bonds to consider for disconnection are the C-N bond of the N-methylsulfonamide, the C-S bond of the sulfonamide, the C-Cl bond, and the bonds forming the pyrimidine (B1678525) ring itself. A logical pathway involves the sequential construction of the functionalized pyrimidine ring.

Figure 1: Retrosynthetic Analysis of 2-Chloro-N-methylpyrimidine-5-sulfonamide

This analysis suggests a forward synthesis starting from a suitable pyrimidine precursor, followed by sulfonation, chlorination, and finally, N-methylation.

Strategies for Pyrimidine Ring Formation

The pyrimidine scaffold is a fundamental heterocyclic motif, and numerous methods exist for its synthesis. nih.gov A common and effective strategy for forming the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative. google.com For the synthesis of a pyrimidine destined for 5-sulfonylation, precursors already bearing a handle at the 5-position can be advantageous.

Alternatively, a more direct approach to a functionalized pyrimidine starts with simpler precursors. For instance, dicyandiamide (B1669379) can be reacted with ammonium (B1175870) chloride at high temperatures to produce guanidine hydrochloride. google.com This guanidine hydrochloride can then undergo a ring-closure reaction with a suitable three-carbon component, such as 1,1,3,3-tetramethoxypropane, in an acidic medium to yield 2-aminopyrimidine (B69317). google.com This 2-aminopyrimidine serves as a versatile intermediate for further functionalization. orgsyn.org

Introduction of the Sulfonamide Moiety

The sulfonamide group (-SO2NHR) is a critical pharmacophore in many therapeutic agents. researchgate.net Its introduction onto the pyrimidine ring is typically achieved via a two-step process: chlorosulfonylation followed by amination. The pyrimidine ring itself can be resistant to direct chlorosulfonylation due to the deactivating effect of the two nitrogen atoms. nih.gov However, an existing amino group at the 2-position can be converted to a chloro group, which in turn influences the reactivity of the ring.

A key intermediate for the synthesis of the title compound is 2-chloropyrimidine-5-sulfonyl chloride . This precursor can be synthesized, and its availability from commercial suppliers simplifies the subsequent steps. The formation of the sulfonamide is then achieved by reacting the sulfonyl chloride with an appropriate amine. nih.gov In the case of 2-chloro-N-methylpyrimidine-5-sulfonamide, this would involve the reaction of 2-chloropyrimidine-5-sulfonyl chloride with methylamine.

Table 1: Representative Reaction for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Solvent | Base | Product | Ref. |

| 2-Chloropyrimidine-5-sulfonyl chloride | Methylamine | Acetonitrile | Triethylamine (B128534) | 2-Chloro-N-methylpyrimidine-5-sulfonamide | nih.gov |

| Aryl Sulfonyl Chloride | Primary Amine | Dichloromethane (B109758) | Pyridine (B92270) | N-Aryl-sulfonamide | nih.gov |

This table presents a generalized reaction based on established methods for sulfonamide synthesis.

Halogenation at the 2-Position of the Pyrimidine Ring

The introduction of a chlorine atom at the 2-position of the pyrimidine ring is a crucial step in the synthesis of the target molecule. This is often accomplished by converting a 2-hydroxypyrimidine (B189755) or a 2-aminopyrimidine into the corresponding 2-chloro derivative.

A widely used method for this transformation is the treatment of a 2-hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl3), often in the presence of a base or an amine hydrochloride. google.com For the conversion of a 2-aminopyrimidine to a 2-chloropyrimidine (B141910), a Sandmeyer-type reaction can be employed. This involves the diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, followed by the introduction of the chloro group. orgsyn.org

N-Methylation of the Sulfonamide Group

The final step in the proposed retrosynthetic pathway is the N-methylation of the sulfonamide. Direct methylation of a primary sulfonamide (R-SO2NH2) can sometimes be challenging due to the potential for N,N-dimethylation or reaction at other sites on the molecule. However, under controlled conditions, selective N-methylation can be achieved.

A common method involves the use of a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate or sodium hydride. The choice of solvent and reaction temperature is critical to ensure selectivity. In some cases, protecting group strategies may be employed to achieve the desired mono-methylation. For instance, a recent study on the synthesis of bicyclic 2-pyridones demonstrated the installation of a methyl sulfonamide functionality by reacting an amine intermediate with methanesulfonyl chloride. nih.gov

Advanced Synthetic Approaches to 2-Chloro-N-methylpyrimidine-5-sulfonamide and its Analogues

Modern synthetic organic chemistry offers powerful tools for the construction and derivatization of heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of complex molecules.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Type Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction is renowned for its broad substrate scope and functional group tolerance. libretexts.org

The 2-chloro position of the pyrimidine ring in 2-chloro-N-methylpyrimidine-5-sulfonamide is activated towards nucleophilic aromatic substitution and is also an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the derivatization of the molecule by replacing the chloro group with various amine nucleophiles.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction. A variety of phosphine (B1218219) ligands have been developed to facilitate the coupling of a wide range of amines, including primary and secondary alkyl and aryl amines. wikipedia.org

Table 2: Representative Buchwald-Hartwig Amination of a Heteroaryl Chloride

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product | Ref. |

| 2-Chloropyrimidine | Primary Amine | Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene (B28343) | 2-Aminopyrimidine derivative | chemrxiv.org |

| Aryl Chloride | Secondary Amine | [Pd(cinnamyl)Cl]2 | Mor-DalPhos | K3PO4 | Water | N-Aryl-amine derivative | chemrxiv.org |

This table illustrates typical conditions for the Buchwald-Hartwig amination of heteroaryl chlorides.

This powerful reaction allows for the synthesis of a diverse library of N-substituted pyrimidine-5-sulfonamide analogues from a common intermediate, 2-chloro-N-methylpyrimidine-5-sulfonamide, facilitating the exploration of their chemical and biological properties. The use of microwave-assisted Buchwald-Hartwig amination can further accelerate these syntheses, significantly reducing reaction times. nih.gov

Microwave-Assisted Synthesis for Enhanced Efficiency and Yields

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orientjchem.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine and sulfonamide derivatives.

In the context of pyrimidine-sulfonamide synthesis, microwave irradiation can be utilized in several key steps. For instance, the Claisen-Schmidt condensation to form chalcone (B49325) precursors, a common starting point for pyrimidine synthesis, can be expedited under microwave conditions. nih.gov Subsequently, the reaction of these chalcones with reagents like sulfaguanidine (B1682504) to form the pyrimidine ring can also be efficiently carried out in a microwave oven. innovareacademics.in This method offers a green chemistry approach, reducing reaction times from hours to minutes and often improving the yield and reproducibility of the synthesis. orientjchem.org

The synthesis of sulfonamides directly from sulfonic acids or their sodium salts is another area where microwave assistance has proven beneficial, offering a high-yielding and rapid protocol with good functional group tolerance. nih.gov This can be particularly relevant for attaching the sulfonamide group to the pyrimidine core. Furthermore, microwave irradiation has been employed for the N-alkylation of sulfonamides with alcohols, a reaction catalyzed by water-soluble iridium complexes, to produce desired products in high yields. rsc.org

| Reaction Type | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Sulfonamide Synthesis | Sulfonic acids/salts and amines | Microwave irradiation | High yields, rapid | nih.gov |

| N-Alkylation of Sulfonamides | Sulfonamides and alcohols | Iridium catalyst, microwave | High yields (74-91%) | rsc.org |

| Pyrimidine-Sulfonamide Synthesis | Chalcones and sulfaguanidine | Microwave irradiation | Reduced reaction time | innovareacademics.in |

| Pyrazoline Synthesis | Chalcones and hydrazinobenzenesulfonamide | 200°C, 300W, 7 min | Efficient synthesis | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyrimidine Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrimidine. The chlorine atom at the 2-position of 2-chloro-N-methylpyrimidine-5-sulfonamide is susceptible to displacement by various nucleophiles. The regioselectivity of SNAr reactions on substituted pyrimidines can be complex and is influenced by the electronic nature of other substituents on the ring. wuxiapptec.comwuxiapptec.com

For 2,4-dichloropyrimidines, substitution typically occurs at the C-4 position. However, the presence of electron-donating groups at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com Conversely, in 2-MeSO₂-4-chloropyrimidine, SNAr reactions with amines occur at C-4, while reactions with alkoxides happen at C-2. wuxiapptec.com This dichotomy is attributed to hydrogen bonding between the acidic proton of the methylsulfonyl group and the incoming nucleophile, which directs the attack to the C-2 position. wuxiapptec.com

The reactivity of the electrophile is also a critical factor. Highly activated electrophiles, such as 2-chloro-5-nitropyrimidine, can undergo competing hydrolysis in aqueous media, which may limit the yield of the desired substitution product. rsc.org The nature of the nucleophile is equally important, with amines and thiols being common choices. researchgate.netchemrxiv.org The reaction conditions, including the choice of solvent and base, also play a significant role in the outcome of SNAr reactions. While dipolar aprotic solvents are often used, reactions can be performed in other solvents under pressure to achieve comparable rates. acsgcipr.org

Zinc Chloride (ZnCl₂)-Catalyzed Three-Component Coupling Reactions for 4,5-Disubstituted Pyrimidine Analogs

A versatile and efficient method for the synthesis of 4,5-disubstituted pyrimidine derivatives involves a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂). acs.orgorganic-chemistry.orgnih.gov This single-step process brings together a functionalized enamine, triethyl orthoformate, and ammonium acetate (B1210297) to construct the pyrimidine ring. acs.orgorganic-chemistry.org This methodology is particularly valuable as it allows for the creation of a diverse range of pyrimidine skeletons, which are important intermediates in drug discovery. acs.org

The reaction can also be adapted to use α-acidic ketones or methyl ketone derivatives in place of enamines, expanding its applicability to the synthesis of mono- and disubstituted pyrimidines. acs.orgorganic-chemistry.org The optimized conditions typically involve heating the components with ZnCl₂ as the catalyst in a solvent like toluene, leading to good to excellent yields of the desired pyrimidine products. organic-chemistry.org This approach offers a practical and facile alternative to traditional methods that may require harsh reaction conditions, stoichiometric additives, or multiple synthetic steps. acs.org The mechanism is proposed to involve the activation of the orthoester by ZnCl₂, followed by the formation of an intermediate and subsequent intramolecular cyclization. organic-chemistry.org

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Functionalized Enamine | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidine | acs.orgorganic-chemistry.org |

| α-Acidic Ketone | Orthoester | Ammonium Acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidine | acs.org |

| Methyl Ketone Derivative | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ | Mono- and Disubstituted Pyrimidine | organic-chemistry.org |

Pyrimidine Synthesis from N-Vinyl Amides

A notable single-step method for synthesizing pyrimidine derivatives involves the conversion of N-vinyl amides. nih.gov This process activates the amide with a combination of 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride. The resulting reactive intermediate then undergoes nitrile addition followed by cycloisomerization to form the pyrimidine ring. nih.gov This methodology is advantageous as it accommodates sensitive N-vinyl amides and substrates prone to epimerization, and it is compatible with a wide array of functional groups. nih.gov

Furthermore, this synthetic strategy can utilize primary amides as nitrile surrogates through in situ generation of the nitrile. nih.gov This expands the scope of accessible pyrimidine derivatives. The direct condensation of cyanic acid derivatives with N-vinyl amides also provides a route to C4-heteroatom substituted pyrimidines. organic-chemistry.org Using reagents like cyanogen (B1215507) bromide and thiocyanatomethane in this reaction yields versatile azaheterocycles that can be further derivatized. organic-chemistry.org These methods, which can be performed under mild or microwave-assisted conditions, offer practical pathways to densely functionalized pyrimidines. organic-chemistry.org

Alkylation of Sulfonamides for Pyrimidine-Sulfonamide Linkages

The formation of the sulfonamide linkage and its subsequent modification are crucial for creating diverse pyrimidine-sulfonamide derivatives. The N-alkylation of sulfonamides is a common strategy to introduce various substituents. This can be achieved using alcohols as alkylating agents under different catalytic systems.

One approach involves using a catalytic amount of manganese dioxide in solvent-free conditions under air. organic-chemistry.org Another method employs a water-soluble iridium complex as a metal-ligand bifunctional catalyst for the N-alkylation of sulfonamides with alcohols in water, often under microwave irradiation. rsc.org Ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂ with a bidentate phosphine ligand, are also effective for the alkylation of primary sulfonamides. organic-chemistry.org

The choice of alkylating agent is also broad. For example, an intermolecular alkylation of sulfonamides can be achieved with trichloroacetimidates in refluxing toluene without the need for additional additives. organic-chemistry.org These methods provide a range of options for modifying the sulfonamide nitrogen, allowing for the fine-tuning of the molecule's properties.

Chemical Transformations and Functionalization of 2-Chloro-N-methylpyrimidine-5-sulfonamide

Reactions at the 2-Chloro Position (e.g., cross-coupling, nucleophilic displacements)

The chloro group at the 2-position of the pyrimidine ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 2-chloro substituent by a variety of nucleophiles. Amines are commonly used nucleophiles in these reactions, leading to the formation of 2-aminopyrimidine derivatives. researchgate.netresearchgate.net The reactivity of 2-chloropyrimidine is generally high, often allowing these reactions to proceed under thermal conditions without the need for a metal catalyst. researchgate.net However, in some cases, particularly with less reactive amines, palladium or copper catalysis can be beneficial. researchgate.net The reaction conditions, such as the choice of base and solvent, can significantly impact the efficiency of the substitution. For instance, reactions can be carried out in water with a base like potassium fluoride. researchgate.net The presence of other substituents on the pyrimidine ring can influence the regioselectivity of the substitution, as seen in dichloropyrimidines where the site of attack can be directed by the electronic properties of existing groups. wuxiapptec.com

Cross-Coupling Reactions:

The 2-chloro position is also amenable to various cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki Coupling: This reaction pairs the chloropyrimidine with a boronic acid in the presence of a palladium catalyst to form biaryl compounds. nih.gov An efficient method has been described for the Suzuki coupling of solid-supported chloropyrimidines using a Pd₂(dba)₃/P(t-Bu)₃ catalyst system. nih.gov

Negishi Coupling: A practical and scalable synthesis of 2-arylpyrimidines can be achieved via a Negishi cross-coupling reaction. This involves the coupling of an in-situ prepared organozinc reagent with the chloropyrimidine, catalyzed by a palladium complex such as Pd(PPh₃)₄. acs.org

Cobalt-Catalyzed Coupling: An alternative to palladium-catalyzed methods is the use of a cobalt catalyst. A cobalt-catalyzed cross-coupling of aryl halides with 2-chloropyrimidines has been reported, utilizing in-situ formed aromatic organozinc reagents. nih.gov This method offers a practical route to 2-aryldiazines under mild reaction conditions. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (Amination) | 2-Chloropyrimidine, Amine | Thermal or Pd/Cu catalysis | 2-Aminopyrimidine derivative | researchgate.netresearchgate.net |

| Suzuki Cross-Coupling | 2-Chloropyrimidine, Arylboronic acid | Pd(2)(dba)(3)/P(t-Bu)(3) | 2-Arylpyrimidine derivative | nih.gov |

| Negishi Cross-Coupling | 2-Chloropyrimidine, Organozinc reagent | Pd(PPh3)4 | 2-Arylpyrimidine derivative | acs.org |

| Cobalt-Catalyzed Cross-Coupling | 2-Chloropyrimidine, Aryl halide (via organozinc) | Cobalt halide/Zn dust | 2-Arylpyrimidine derivative | nih.gov |

Modifications of the N-Methylsulfonamide Group (e.g., acylation, further alkylation)

The N-methylsulfonamide group of 2-chloro-N-methylpyrimidine-5-sulfonamide presents a reactive site for further synthetic modifications, including acylation and additional alkylation. These transformations can be employed to modulate the physicochemical properties and biological activity of the parent molecule.

Acylation: The nitrogen atom of the N-methylsulfonamide can undergo acylation reactions with various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base. This reaction introduces an acyl group onto the sulfonamide nitrogen, forming an N-acyl-N-methylsulfonamide derivative. The choice of base and solvent is crucial for the success of the reaction, with common systems including triethylamine or pyridine in aprotic solvents like dichloromethane or tetrahydrofuran.

Further Alkylation: The potential for further alkylation on the sulfonamide nitrogen allows for the introduction of a diverse range of substituents. The hydrogen atom on the sulfonamide nitrogen can be deprotonated by a suitable base, such as sodium hydride or lithium hydride, to generate a nucleophilic anion. allsubjectjournal.com This anion can then react with an alkylating agent, for instance, an alkyl halide, to yield an N,N-dialkylsulfonamide. allsubjectjournal.comnih.gov The versatility of this approach allows for the incorporation of various alkyl groups, which can influence the compound's lipophilicity, steric profile, and interaction with biological targets.

A general scheme for the alkylation of a sulfonamide is presented below:

| Reactant A | Reactant B | Reagents | Product |

| Sulfonamide (R-SO₂NHR') | Alkyl Halide (R''-X) | Base (e.g., LiH, NaH) | N,N-dialkylsulfonamide (R-SO₂NR'R'') |

This methodology is a foundational strategy in medicinal chemistry for the structural diversification of sulfonamide-containing compounds. nih.gov

Cyclocondensation and Formation of Fused Heterocyclic Systems Incorporating the Pyrimidine-Sulfonamide Moiety

The 2-chloro-N-methylpyrimidine-5-sulfonamide scaffold is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The reactive chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, which can be followed by intramolecular cyclization reactions to construct bicyclic and polycyclic frameworks.

Imidazopyrimidine Derivatives

The synthesis of imidazopyrimidine derivatives can be achieved through the reaction of 2-chloropyrimidines with amino-functionalized reagents. For instance, condensation with an imidazole (B134444) can lead to the formation of an imidazopyrimidine core. mdpi.com The general strategy involves the initial displacement of the chlorine atom by a nitrogen nucleophile of the imidazole ring, followed by subsequent cyclization. 2-Aminopyrimidines are also well-established precursors for the synthesis of fused heterocycles like imidazopyrimidines. nih.gov The resulting imidazopyrimidine scaffold is of significant interest in drug discovery. mdpi.com

Pyrimidoquinazoline Derivatives

The construction of the pyrimidoquinazoline ring system can be accomplished by reacting a suitably functionalized pyrimidine with a derivative of anthranilic acid or a related ortho-aminoaryl ketone. For example, pyrimido[4,5-b]quinolines, which share a similar fused ring structure, have been synthesized from 2-chloropyrimidine precursors. nih.gov The synthesis of pyrimido[4,5-b]quinolines bearing a sulfonamide moiety has also been reported, highlighting the feasibility of incorporating the sulfonamide group into these fused systems. nih.gov One common approach involves a multicomponent reaction between an aminopyrimidine, an aldehyde, and a cyclic diketone. semanticscholar.org

Pyrimidothiazine Derivatives

Pyrimidothiazine ring systems are formed by the fusion of a pyrimidine ring with a thiazine (B8601807) ring. The synthesis of pyrimido[4,5-b] mdpi.comosi.lvthiazine derivatives has been documented in the chemical literature. osi.lv A plausible synthetic route to such systems from 2-chloro-N-methylpyrimidine-5-sulfonamide would involve a reaction with an aminothiol (B82208). The amino group of the aminothiol would first displace the chlorine atom at the 2-position of the pyrimidine ring. Subsequent intramolecular cyclization via the thiol group would then lead to the formation of the fused thiazine ring. The reaction of aminonitriles with aminothiols to form heterocyclic structures is a known transformation in organic synthesis. nih.gov

Tetrazolopyrimidine Derivatives

The tetrazolopyrimidine scaffold can be synthesized from 2-chloropyrimidine derivatives through a reaction with an azide (B81097) source, most commonly sodium azide. mdpi.com This reaction proceeds via a nucleophilic aromatic substitution of the chloride by the azide anion, followed by an intramolecular cyclization of the resulting azidopyrimidine (B78605) to form the fused tetrazole ring. This method is a well-established route to tetrazolo[1,5-a]pyrimidines. allsubjectjournal.com The presence of the sulfonamide group is compatible with this reaction, as demonstrated by the synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comosi.lvtriazine sulfonamides. mdpi.comnih.gov

A representative reaction for the formation of a tetrazolopyrimidine from a chloropyrimidine is shown below:

| Reactant A | Reactant B | Conditions | Product |

| 2-Chloropyrimidine derivative | Sodium Azide (NaN₃) | Reflux in a suitable solvent (e.g., ethanol) | Tetrazolopyrimidine derivative |

Derivatization for Positron Emission Tomography (PET) Tracer Precursors

The structure of 2-chloro-N-methylpyrimidine-5-sulfonamide is amenable to modification for the development of Positron Emission Tomography (PET) tracer precursors. PET is a powerful molecular imaging technique that requires the use of molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F).

The derivatization of the parent compound to create a PET tracer precursor typically involves the introduction of a functional group that can be readily labeled with a positron-emitting isotope in the final step of the synthesis. Given the presence of the reactive 2-chloro position, a common strategy would be to perform a nucleophilic substitution reaction with a suitable nucleophile that can later facilitate the introduction of the radionuclide.

For instance, the chlorine atom can be displaced by a nucleophile containing a leaving group that is susceptible to substitution by [¹⁸F]fluoride. Alternatively, a precursor for labeling could be synthesized where the chlorine atom is replaced with a nitro group or a trimethylammonium salt, which can then be displaced by [¹⁸F]fluoride in a nucleophilic aromatic substitution reaction. The synthesis of [¹⁸F]5Me3F4AP, a PET tracer, has been achieved through an isotope exchange method on a nitropyridine precursor, followed by reduction. nih.gov

A general approach for the radiosynthesis of an ¹⁸F-labeled pyrimidine derivative is outlined in the following table:

| Precursor | Radionuclide | Reaction Type | Product |

| Activated pyrimidine (e.g., nitro- or chloro-substituted) | [¹⁸F]Fluoride | Nucleophilic Aromatic Substitution | ¹⁸F-labeled pyrimidine tracer |

The synthesis of PET radiopharmaceuticals is a time-sensitive process due to the short half-life of the radionuclides, and automated synthesis modules are often employed. rsc.org

Structure Activity Relationship Sar Studies of 2 Chloro N Methylpyrimidine 5 Sulfonamide Derivatives

Influence of Substituent Variations on Biological Activity Profiles

The biological activity of pyrimidine (B1678525) sulfonamide derivatives is highly sensitive to the nature and position of various substituents on the molecule. Systematic alterations to the pyrimidine ring and the sulfonamide group have demonstrated significant impacts on the potency and selectivity of these compounds.

Positional and Electronic Effects of Halogen Substituents (e.g., Chloro vs. Fluoro/Bromo)

The presence and identity of halogen substituents on the pyrimidine or associated aryl rings are key determinants of biological activity. Halogens function as electron-withdrawing groups, and their inclusion generally enhances the potency of pyrimidine derivatives. nih.gov Studies on various heterocyclic compounds have shown that the nature of the halogen can have a profound effect. For instance, in a series of sulfur-containing flavonoids, antibacterial activity against both Gram-positive and Gram-negative pathogens was observed to increase in the order of fluorine to iodine (F < Cl < Br < I). nih.gov This suggests that atomic size and lipophilicity may be more influential than the electronic effects or polarity of the halogen in certain scaffolds. nih.govresearchgate.net

In the context of enzyme inhibition, specific halogen substitutions can be highly advantageous. The presence of fluorine or nitro groups (NO2) has been shown to increase the inhibitory activity of sulfamate (B1201201) and sulfamide (B24259) compounds against certain isoforms of carbonic anhydrase. nih.gov Furthermore, computational studies on pyrimidine-based compounds have demonstrated that strong electron-withdrawing groups like trifluoromethyl (-CF3) can radically improve the strength of hydrogen bonds with key amino acid residues (e.g., Leu181 and Ala182) in the target's active site, leading to enhanced binding affinity. scielo.brresearchgate.net

Table 1: Effect of Halogen Substitution on Biological Activity This table is illustrative, based on general findings in heterocyclic chemistry.

| Halogen Substituent | General Trend in Activity | Primary Influencing Factor |

| Fluorine (F) | Baseline/Moderate | High Electronegativity |

| Chlorine (Cl) | Moderate/Good | Balance of Size and Electronegativity |

| Bromine (Br) | Good/Excellent | Increased Size and Lipophilicity |

| Iodine (I) | Excellent | Largest Size and Highest Lipophilicity |

Role of Methyl Group and Other Alkyl/Aryl Substitutions on Activity and Selectivity

Modifications to the N-methyl group of the sulfonamide and other positions with various alkyl or aryl groups play a crucial role in tuning the activity and selectivity of these derivatives. N-alkylation is a fundamental tool in modifying sulfonamides. researchgate.netrsc.org

SAR studies on analogous pyrimidine-4-carboxamides revealed that substitutions on the nitrogen are well-tolerated. acs.org While the methyl group provides a baseline of activity, larger alkyl groups are permissible and can even enhance potency. For example, replacing the N-methyl group with an N-isopropyl group resulted in a twofold increase in activity, although this also increased lipophilicity. acs.org In another study on pyrimidine sulfonamide derivatives, a trend was observed where antitumor activity increased when the alkyl chain substituent on the sulfonamide was of an odd number of carbons. nih.gov

The introduction of cyclic structures to limit conformational freedom can also be beneficial. Replacing a flexible phenethylamine (B48288) side chain with a more rigid 3-phenylpiperidine (B1330008) or 2-benzylpyrrolidine (B112527) structure led to a twofold improvement in activity. acs.org However, the choice of substituent is highly context-dependent. In one series of pyrimidine-4-carboxamides, both electron-donating (methyl) and electron-withdrawing (chloro, CF3) groups on a para-substituted phenyl ring were found to reduce activity, indicating a sensitive pocket at that position. acs.org

Table 2: Impact of N-Alkyl Substitution on Pyrimidine Analog Activity Data derived from SAR studies of pyrimidine-4-carboxamides. acs.org

| R-Group on Amide Nitrogen | Relative Activity | Key Observation |

| Methyl | 1x | Baseline activity. |

| Ethyl | ~1x | Similar activity to methyl. |

| Propyl | ~1.5x | Increased activity. |

| Isopropyl | ~2x | Significant increase in activity. |

| Cyclopropylmethyl | ~1.7x | Increased activity with a cyclic group. |

Impact of Electron-Withdrawing and Electron-Donating Groups on Activity

The electronic properties of substituents are a cornerstone of SAR. For many pyrimidine-based antimicrobials, a clear trend has been established: the presence of electron-withdrawing groups (EWGs) on the pyrimidine ring enhances biological potency, while electron-donating groups (EDGs) tend to diminish it. nih.gov This is supported by research showing that EWGs such as halogens, nitrile (-CN), and nitro (-NO2) groups contribute to improved antimicrobial activity. nih.gov

In silico studies on pyrimidine hybrids as potential anticancer agents further corroborate this finding. The addition of a strong EWG like trifluoromethyl (-CF3) was found to significantly improve the binding tendency and hydrogen bond strength with the target enzyme. scielo.brresearchgate.net However, this principle is not universal and depends on the specific biological target and molecular scaffold. For instance, in a series of pyrido[2,3-d]pyrimidine (B1209978) anti-inflammatory agents, derivatives with electron-releasing groups showed better efficacy than those with electron-withdrawing groups. nih.gov This highlights the necessity of tailoring electronic modifications to the specific therapeutic application.

Conformational Preferences and Their Significance in Ligand-Target Interactions

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The geometrical structure of sulfonamide drugs directly influences their reactivity and how they fit into a receptor's binding site. acs.org Molecular modeling studies of pyrimidine-sulfonamide hybrids designed as BRAF kinase inhibitors show that these molecules can adopt several distinct conformations, which determines their interaction with key motifs like the DFG-motif in the kinase domain. nih.gov

Restricting the conformational flexibility of a molecule can be a powerful strategy to enhance potency. By incorporating cyclic structures, such as replacing a flexible side chain with a piperidine (B6355638) ring, the number of possible low-energy conformations is reduced. acs.org This can lock the molecule into a more biologically active shape, leading to improved binding affinity, as seen with a twofold activity increase in certain pyrimidine carboxamides. acs.org Molecular docking simulations further illuminate these interactions, revealing how specific conformations allow for optimal hydrogen bonding and π–π stacking within the active site of an enzyme like acetylcholinesterase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique used to correlate the chemical structure of a compound with its biological activity. These models are invaluable for predicting the potency of new derivatives and guiding rational drug design. Several QSAR studies have been successfully applied to pyrimidine and sulfonamide-containing compounds.

For example, a 3D-QSAR model based on Gaussian fields was developed for pyrimidine-sulfonamide hybrids to design potent inhibitors of the BRAFV600E protein, a key target in cancer. nih.gov In another study, QSAR models were generated for pyrimidine-coumarin-triazole conjugates to predict their inhibitory activity against breast cancer cells, resulting in models with high predictive accuracy (r² value of 0.99). mdpi.com QSAR has also been used to predict the toxicity of sulfonamide antibiotics by correlating quantum chemical descriptors with their LD50 values, achieving a high correlation coefficient of 0.95. researchgate.net These models can identify key molecular fragments and properties, such as shape, size, and lipophilicity, that govern the inhibitory action of these compounds against various targets like carbonic anhydrase. nih.gov

Correlation of Quantum Chemical Parameters with Observed Biological Activity

Quantum chemical calculations provide deep insights into the electronic properties of molecules, which can be directly correlated with their biological functions. Parameters derived from methods like Density Functional Theory (DFT) are frequently used to explain and predict activity. nih.gov

Studies on benzenesulfonamide (B165840) inhibitors of carbonic anhydrase found a direct linear correlation between Hammett's σ factor—a measure of a substituent's electronic effect—and the compound's inhibitory activity. jst.go.jp Specifically, activity increased with a higher σ factor, which corresponds to greater electron-withdrawing character. jst.go.jp

Modern computational studies often employ a suite of quantum chemical analyses. For pyrimidine sulfonamide derivatives, DFT, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping have been used to understand electronic properties and charge distribution. nih.gov These theoretical findings often align well with experimental results from molecular docking, confirming that regions with specific electronic characteristics are key to ligand-target interactions. nih.gov Such studies have shown that quantum chemical properties like chemical potential (μ) and hardness (η) can be used to build robust QSAR models for predicting the biological effects of sulfonamides. researchgate.net

Computational and Spectroscopic Characterization of 2 Chloro N Methylpyrimidine 5 Sulfonamide and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized sulfonamides. Techniques such as NMR, IR, and HRMS offer detailed insights into the molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrimidine (B1678525) sulfonamides. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped.

¹H NMR: In the ¹H NMR spectrum of a typical N-methyl sulfonamide derivative, the proton of the sulfonamide –SO₂NH– group would appear as a singlet in the region of 8.78–10.15 ppm. rsc.org The methyl protons attached to the nitrogen (N-CH₃) would also produce a characteristic signal. Protons on the pyrimidine ring are expected to appear in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the chloro and sulfonamide substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrimidine ring would show signals in the aromatic region, typically between 111 and 160 ppm. rsc.org The methyl carbon (N-CH₃) would appear in the aliphatic region of the spectrum.

2D NMR: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous signal assignment. conicet.gov.ar These techniques reveal correlations between protons (COSY) and between protons and the carbons they are attached to (HMQC for one-bond correlations, HMBC for two- or three-bond correlations), allowing for a complete and confident assignment of the entire molecular structure. conicet.gov.ar

Below is a table of expected chemical shifts for 2-chloro-N-methylpyrimidine-5-sulfonamide based on data from analogous structures.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Pyrimidine C-H | Aromatic Region (~8.5-9.5) | Aromatic Region (~150-165) |

| N-H (Sulfonamide) | Downfield Region (~8.5-10.5) | N/A |

| N-CH₃ | Aliphatic Region (~2.5-3.5) | Aliphatic Region (~25-35) |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. msu.edu For sulfonamides, IR spectra provide clear signatures for the key structural motifs.

The most characteristic absorptions for sulfonamides are from the sulfonyl (SO₂) group. These appear as two strong bands corresponding to asymmetric and symmetric stretching vibrations. znaturforsch.com The N-H stretching vibration of the sulfonamide group is also a prominent feature. znaturforsch.com Other vibrations from the pyrimidine ring and C-Cl bond can also be identified.

A summary of characteristic vibrational frequencies for sulfonamide-containing compounds is presented in the table below. znaturforsch.comnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3390–3230 | Medium-Strong |

| Aromatic C-H Stretch | 3100–3000 | Medium-Weak |

| SO₂ Asymmetric Stretch | 1344–1315 | Strong |

| SO₂ Symmetric Stretch | 1187–1147 | Strong |

| Pyrimidine Ring C=N, C=C Stretches | 1600–1400 | Medium-Strong |

| S-N Stretch | 924–906 | Medium |

These distinct absorption bands allow for rapid confirmation of the presence of the sulfonamide functionality within the target molecule. znaturforsch.com

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental formula of a compound with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of an exact molecular formula, providing definitive confirmation of a compound's identity.

For 2-chloro-N-methylpyrimidine-5-sulfonamide (C₅H₅ClN₄O₂S), HRMS would be used to measure its exact mass and compare it to the theoretically calculated mass. This serves as a crucial check for the successful synthesis of the target compound. The ability of MS-based screening to directly detect molecules makes it a valuable tool for confirming molecular weight and identifying compounds in complex mixtures. nih.gov

| Parameter | Value |

| Molecular Formula | C₅H₅ClN₄O₂S |

| Average Molecular Weight | 220.64 g/mol |

| Monoisotopic (Exact) Mass | 219.97980 Da |

The experimentally determined mass from an HRMS analysis would be expected to match the theoretical monoisotopic mass to within a few parts per million (ppm), thus validating the elemental composition of the molecule.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise coordinates of every atom in the molecule and revealing how molecules are arranged in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a molecule in the solid state. cardiff.ac.uk By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically reconstructed into a detailed model of the molecular and crystal structure. mdpi.com

For a compound like 2-chloro-N-methylpyrimidine-5-sulfonamide, an SC-XRD analysis would reveal:

Unambiguous connectivity: Confirming the atomic connections.

Molecular conformation: Determining the precise bond lengths, bond angles, and torsion angles, such as the twist between the pyrimidine ring and the sulfonamide group. cardiff.ac.uk

Crystal packing: Showing how individual molecules are arranged in the unit cell and how they interact with their neighbors.

In related pyrimidine sulfonamide structures, the dihedral angle between the pyrimidine and an adjacent phenyl ring has been observed to be around 63°. cardiff.ac.uk The analysis also identifies the crystal system and space group, which define the symmetry of the crystal lattice. nih.gov

The crystal packing of molecules is governed by a network of non-covalent intermolecular interactions. The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline material.

Hydrogen Bonds: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal lattice of sulfonamides, strong N-H···O or N-H···N hydrogen bonds are commonly observed, often forming dimers or extended chains that link molecules together. cardiff.ac.ukmdpi.com Weaker C-H···O interactions can also play a significant role in stabilizing the crystal structure.

π-π Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions. These interactions, which can be face-to-face or parallel-displaced, are important in organizing molecules into columns or layers within the crystal. nih.gov In some pyrimidine sulfonamide structures, π-π interactions between the pyrimidine rings of neighboring molecules lead to the formation of molecular chains. cardiff.ac.uk

Halogen Bonds: The chlorine atom on the pyrimidine ring can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen on adjacent molecules (e.g., C-Cl···O or C-Cl···N). These interactions can compete with or complement hydrogen bonds in directing the supramolecular assembly. mdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close contact and the nature of the interactions can be identified. nih.govnih.gov The surface is colored to indicate distances shorter (red), equal to (white), or longer (blue) than the van der Waals radii. nih.govnih.gov

For pyrimidine and sulfonamide derivatives, HS analysis typically reveals the significant role of hydrogen bonding and van der Waals forces in crystal packing. nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.gov

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | Contribution (%) in Pyrimidine Analog nih.gov | Contribution (%) in Sulfonamide Analog nih.gov |

|---|---|---|

| H···N/N···H | 40.1 | 1.2 |

| H···H | 35.3 | 27.5 |

| C···H/H···C | 9.5 | 12.4 |

| O···H/H···O | - | 40.1 |

| N···C/C···N | 9.0 | - |

| C···C | 3.0 | 4.9 |

| N···N | 3.1 | - |

Note: Data is compiled from studies on different but structurally related pyrimidine and sulfonamide compounds to illustrate common interaction patterns.

Computational Quantum Chemistry (CQC) Studies

Computational quantum chemistry provides essential tools for investigating the geometric, electronic, and optical properties of molecules.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometry of molecules. nih.gov Functionals like B3LYP (Becke, three-parameter, Lee–Yang–Parr) are frequently employed for these calculations. ijcce.ac.irresearchgate.net Geometry optimization is performed to find the most stable molecular configuration, which corresponds to the minimum energy state. nih.gov

For pyrimidine and sulfonamide derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been shown to provide geometric parameters (bond lengths and angles) that are in close agreement with experimental data obtained from single-crystal X-ray diffraction. nih.govuomphysics.net Any minor discrepancies between the calculated and experimental values are typically attributed to the fact that theoretical calculations are performed on a single molecule in the gaseous phase, whereas experimental data is from the solid state where intermolecular forces are present. nih.gov The long-range corrected CAM-B3LYP functional is also utilized, particularly for improving the accuracy of excitation energy calculations.

Natural Bond Orbital (NBO) analysis is used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. nih.govacadpubl.eu This analysis provides insights into the stability of the molecular system by quantifying the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. nih.govresearchgate.net

Table 2: Illustrative NBO Analysis Data for an Analogous System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N5 | σ*(C4-C6) | 5.21 | LP → σ* |

| LP(2) O1 | σ*(S1-N2) | 1.89 | LP → σ* |

| π(C2-C3) | π*(C4-C6) | 20.15 | π → π* |

| π(C4-C6) | π*(N1-C1) | 18.78 | π → π* |

Note: This table is a hypothetical representation based on typical findings for pyrimidine sulfonamide analogs to illustrate the type of data generated.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic and optical properties, as well as the chemical reactivity of a molecule. nih.govwikipedia.org The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmalayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govnih.gov For pyrimidine and sulfonamide derivatives, the HOMO-LUMO gap is typically calculated using DFT methods. ijcce.ac.irnih.gov For example, a study on a sulfonamide Schiff base reported an energy gap of 4.22 eV, indicating high reactivity and polarizability. nih.gov The distribution of electron density in the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack. malayajournal.org

Table 3: FMO Energy Parameters for Related Pyrimidine Sulfonamide Analogs

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Analog A nih.gov | -6.891 | -2.693 | 4.198 |

| Analog B nih.gov | -7.123 | -2.456 | 4.667 |

| Analog C nih.gov | -6.53 | -2.31 | 4.22 |

Note: Data compiled from different, but structurally related, compounds.

Organic molecules with π-conjugated systems, like pyrimidine derivatives, are of significant interest for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and telecommunications. nih.govresearchgate.net Computational methods, particularly DFT, are employed to predict NLO properties such as the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. nih.govnih.gov

For pyrimidine-based molecules, the presence of electron-donating and electron-withdrawing groups can create a "push-pull" system, enhancing NLO responses. nih.gov Calculations for various pyrimidine sulfonamide analogs have shown substantial NLO properties. uomphysics.net For instance, the second hyperpolarizability (γ_tot) values for two diaminopyrimidine sulfonate derivatives were calculated to be 3.7 × 10^4 and 2.7 × 10^4 atomic units, respectively, indicating significant NLO response. nih.gov These theoretical predictions highlight the potential of such compounds as materials for advanced optical technologies. nih.govresearchgate.net

Table 4: Predicted NLO Properties of an Analogous Pyrimidine Derivative

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.95 | Debye |

| Average Polarizability (<α>) | 6.77 x 10⁻²³ | esu |

| First Hyperpolarizability (β_tot) | 8.43 x 10⁻²⁷ | esu |

| Second Hyperpolarizability (γ_tot) | 0.145 x 10⁴ | esu |

Note: Data is illustrative and based on values reported for various pyrimidine and chromene derivatives to show the scope of NLO predictions. nih.govnih.govnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-chloro-N-methylpyrimidine-5-sulfonamide |

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate |

| 2,6-diaminopyrimidin-4-yl4-methylbenzene sulfonate |

Molecular Interactions and Ligand Target Dynamics of 2 Chloro N Methylpyrimidine 5 Sulfonamide Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions between 2-chloro-N-methylpyrimidine-5-sulfonamide derivatives and their biological targets.

Molecular docking simulations have been employed to predict the binding affinities of pyrimidine-sulfonamide derivatives against various biological targets. For instance, a series of novel sulfonamide and acetamide (B32628) derivatives of pyrimidine (B1678525) demonstrated strong binding affinities, ranging from -46 kcal/mol to -61 kcal/mol, when docked against Mycobacterium TB protein tyrosine phosphatase B (MtbPtpB). nih.gov In another study, pyrimidine-sulfonamide hybrids designed as selective BRAFV600E inhibitors also showed promising binding energies. nih.gov Similarly, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives exhibited favorable binding interactions with α-glucosidase and α-amylase, with the most active compound showing significant inhibitory potential. nih.gov

These studies collectively indicate that the pyrimidine-sulfonamide scaffold can be effectively accommodated within the active sites of various enzymes, forming stable complexes. The specific binding affinity is influenced by the nature and position of substituents on the pyrimidine and sulfonamide moieties.

| Derivative Series | Biological Target | Predicted Binding Affinity Range | Reference |

|---|---|---|---|

| Novel sulfonamide and acetamide derivatives of pyrimidine | Mycobacterium TB protein tyrosine phosphatase B (MtbPtpB) | -46 to -61 kcal/mol | nih.gov |

| 4-[2-Amino-6-(3, 4, 5-substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide | L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) | Good inhibitory potential (specific values not detailed) | biointerfaceresearch.com |

| Pyrimidine-sulfonamide hybrids | BRAFV600E | Favorable binding energies (specific values not detailed) | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase and α-amylase | Favorable binding interactions (specific values not detailed) | nih.gov |

Docking studies have been instrumental in identifying the key amino acid residues that pyrimidine-sulfonamide derivatives interact with in the active sites of their target proteins. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For example, in the active site of MtbPtpB, these derivatives were found to form stable complexes through hydrogen bonding and π-π stacking interactions with key residues. nih.gov In the case of BRAFV600E inhibitors, designed compounds were found to interact with the core active site, including the nucleotide (ADP or ATP) binding site, the DFG motif, and the phospho-acceptor site. nih.gov Some of these designed compounds also interacted with Leu505, which is significant for overcoming resistance. nih.gov

The docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives into the active sites of α-glucosidase and α-amylase also revealed significant hydrogen bonding and hydrophobic interactions. nih.gov These specific interactions with key amino acid residues are critical for the inhibitory activity of these compounds.

| Derivative Series | Biological Target | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|

| Novel sulfonamide and acetamide derivatives of pyrimidine | MtbPtpB | Not specified | Hydrogen bonding, π-π stacking | nih.gov |

| Pyrimidine-sulfonamide hybrids | BRAFV600E | DFG motif, Leu505 | Interactions with core active site | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase, α-amylase | Not specified | Hydrogen bonding, hydrophobic interactions | nih.gov |

Computational docking results have shown a strong correlation with experimental biological activities. For instance, a series of 4-[2-Amino-6-(3, 4, 5-substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide derivatives were synthesized and their potent antibacterial activity was consistent with the computational results. biointerfaceresearch.com Compound 6 from this series was identified as the most active, a finding supported by the molecular docking analysis which showed it to be a good inhibitor of GlcN-6-P. biointerfaceresearch.com

Similarly, the in vitro antidiabetic study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was rationalized by molecular docking studies, which showed that the synthesized compounds had reasonable dock scores and binding interactions with their respective targets. nih.gov This synergy between in silico and in vitro studies is crucial for validating the mechanism of action and guiding further optimization of these compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target.

Ligand-based pharmacophore models are developed from a set of active molecules when the three-dimensional structure of the target is unknown. For pyrimidine-sulfonamide derivatives, these models can be generated from structurally related active compounds. A study on pyrimidine-5-carbonitrile derivatives, which share the pyrimidine core, led to the development of a 3D pharmacophore map. nih.gov This map revealed shared features between the most potent compounds and standard inhibitors, providing a blueprint for the design of new, potentially more active molecules. nih.gov

When the crystal structure of a receptor-ligand complex is available, a structure-based pharmacophore model can be generated. This approach provides a more accurate representation of the key interaction points within the active site. For pyrimidine-sulfonamide derivatives, this would involve using the docked poses of active compounds within their target proteins to define the essential chemical features. For example, the interactions observed in the docking of pyrimidine-sulfonamide hybrids with BRAFV600E could be used to generate a pharmacophore model consisting of hydrogen bond donors, acceptors, and hydrophobic features that are crucial for binding. nih.gov Such models are invaluable for virtual screening of large compound libraries to identify novel hits with the desired activity.

Application of Pharmacophore Models in Virtual Screening of Chemical Databases

Pharmacophore modeling is a cornerstone of modern drug discovery, representing the three-dimensional arrangement of essential chemical features a molecule must possess to interact with a specific biological target. nih.govnih.gov These models are not rigid structures but rather abstract maps of features like hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions (Hs), and aromatic rings (ARs). nih.gov For derivatives of 2-chloro-N-methylpyrimidine-5-sulfonamide, a pharmacophore model is typically generated from the known binding mode of a highly active ligand within its protein target.

Once developed, this pharmacophore hypothesis serves as a sophisticated 3D query for virtual screening campaigns against vast chemical libraries such as the ZINC database. indexcopernicus.com This process filters through millions of compounds to identify molecules that geometrically and chemically match the pharmacophore model. nih.gov The goal is to find structurally diverse compounds that share the necessary interaction features, thereby having a high likelihood of being active against the target of interest. nih.gov For instance, a five-point pharmacophore hypothesis developed for a series of aryl sulfonamide derivatives included two hydrogen bond acceptors, one hydrogen bond donor, a positive group, and an aromatic ring, which was then used to screen the Asinex database for novel antagonists. researchgate.net This computational strategy significantly enriches the hit list with molecules that are primed for biological activity, accelerating the identification of novel lead compounds. nih.gov

Computational Filtering and Refinement of Potential Hit Compounds

Following the initial virtual screening, the resulting list of hit compounds undergoes a rigorous process of computational filtering and refinement to eliminate likely false positives and prioritize the most promising candidates. A primary step in this filtering cascade is the application of drug-likeness criteria, such as Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict a compound's potential for oral bioavailability. biointerfaceresearch.com

Molecular docking is the principal technique used for refinement. researchgate.netbiointerfaceresearch.com This method computationally places each hit compound into the three-dimensional structure of the target protein's active site to predict its binding conformation and estimate its binding affinity, often expressed as a docking score. mdpi.com For example, in the study of substituted pyrimidine-sulfonamide derivatives, molecular docking was used to analyze the binding energy and interactions with the target receptor, L-glutamine: D-fructose-6-phosphate amidotransferase. biointerfaceresearch.com Compounds that exhibit favorable docking scores and form key interactions—such as hydrogen bonds or pi-pi stacking with critical amino acid residues—are considered high-priority candidates for synthesis and experimental validation. mdpi.comnih.gov This refinement workflow is crucial for narrowing a large pool of virtual hits to a manageable number of compounds with a higher probability of success.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational fluctuations of the complex over time. nih.govresearchgate.net MD simulations are a powerful computational method for studying the physical movements of atoms and molecules, thereby providing deep insights into the behavior of protein-ligand complexes in a simulated physiological environment. nih.govnih.gov

For derivatives of 2-chloro-N-methylpyrimidine-5-sulfonamide, MD simulations are used to validate the binding poses predicted by docking. researchgate.net Researchers assess the stability of the complex by monitoring key parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. researchgate.net A stable RMSD suggests that the ligand remains securely bound within the active site. Furthermore, MD simulations can uncover subtle, ligand-induced conformational changes in the protein that are essential for its function and the ligand's inhibitory mechanism. nih.gov This detailed understanding of the dynamic interactions and stability of the complex is invaluable for guiding the lead optimization process. nih.gov

In silico Prediction of Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In the early phases of drug discovery, it is critical to evaluate not only a compound's efficacy but also its potential pharmacokinetic and safety profiles. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an indispensable tool for this purpose. mdpi.comnih.govudhtu.edu.ua Computational models are employed to forecast the drug-like characteristics of 2-chloro-N-methylpyrimidine-5-sulfonamide derivatives, helping to identify and eliminate compounds with unfavorable profiles long before costly experimental assays are conducted. nih.govnih.gov

These predictive models assess a wide range of properties. For instance, studies on various sulfonamide and pyrimidine derivatives have computationally evaluated parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, skin permeability (LogKp), and bioavailability scores. mdpi.comnih.gov Toxicity predictions are also a key component, flagging potential issues like AMES toxicity (mutagenicity), skin sensitization, and carcinogenicity. udhtu.edu.uanih.gov This early computational screening for ADMET liabilities allows chemists to prioritize compounds that possess a balanced profile of potency and drug-like properties, ultimately reducing the high attrition rates that plague drug development. nih.govudhtu.edu.ua

Table 1: Representative In Silico ADMET Predictions for a Hypothetical Series of Pyrimidine-Sulfonamide Derivatives

| Derivative | Predicted GI Absorption | Predicted BBB Permeability | AMES Toxicity Prediction | Bioavailability Score |

| Derivative A | High | No | Non-mutagenic | 0.55 |

| Derivative B | High | Yes | Non-mutagenic | 0.55 |

| Derivative C | High | No | Mutagenic | 0.55 |

| Derivative D | Low | No | Non-mutagenic | 0.17 |

Table 2: Chemical Compounds and Databases Mentioned

| Name |

| 2-chloro-N-methylpyrimidine-5-sulfonamide |

| ZINC |

| Asinex |

| L-glutamine: D-fructose-6-phosphate amidotransferase |

Investigation of Biological Activities and Mechanistic Insights of 2 Chloro N Methylpyrimidine 5 Sulfonamide Derivatives in Vitro and Mechanistic Focus

Antimicrobial Activity Studies

The antimicrobial properties of pyrimidine (B1678525) sulfonamide derivatives have been explored against a wide range of bacteria and fungi. These compounds, which combine the structural features of pyrimidines and sulfonamides, are designed to target essential microbial processes. mdpi.com The development of new synthetic analogs is driven by the urgent need for novel therapeutic agents to combat the rise of drug-resistant microbial pathogens. nih.gov

Derivatives of pyrimidine sulfonamides have demonstrated notable activity against various Gram-positive bacteria. nih.gov Studies have shown that these compounds can be particularly effective against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). sci-hub.senih.gov For instance, a derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was identified as the most active compound against both methicillin-sensitive and methicillin-resistant S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 μmol/L. nih.gov The introduction of a 5-chlorosalicylic acid scaffold into sulfonamides has been shown to increase antibacterial activity. sci-hub.se

Other studies have confirmed the potential of sulfonamide derivatives against clinical isolates of S. aureus, with some compounds showing stronger inhibition than the antibiotic oxacillin (B1211168) against MRSA isolates. nih.govnih.gov The presence of electron-withdrawing groups on the molecule tends to enhance antimicrobial potency. nih.gov A novel thiophenyl-pyrimidine derivative was also found to be an effective antibacterial agent against Gram-positive strains, showing higher potency than vancomycin (B549263) and methicillin (B1676495) against MRSA. rsc.org Additionally, certain pyrimidine-based carbocyclic nucleoside derivatives have exhibited antimicrobial activity against Bacillus cereus. rsc.org

Table 1: In Vitro Antibacterial Activity of Pyrimidine Sulfonamide Derivatives Against Gram-Positive Bacteria This table is interactive. Click on the headers to sort the data.

| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 5-Chlorosalicylamide Sulfonamide Derivative | Staphylococcus aureus | MIC | 15.62–31.25 µmol/L | nih.gov |

| Sulfonamide Schiff Bases | Staphylococcus aureus (MRSA) | MIC | 15.62–250 µmol/L | sci-hub.se |

| Thiophenyl-pyrimidine Derivative | MRSA & VREs | Potency Comparison | > Vancomycin, > Methicillin | rsc.org |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus (MRSA isolates) | Activity Comparison | > Oxacillin | nih.gov |

The efficacy of pyrimidine sulfonamide derivatives against Gram-negative bacteria appears to be more variable and generally lower than against Gram-positive strains. sci-hub.se Several studies report weak to moderate activity, while others indicate complete insensitivity, particularly in strains like Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.comsci-hub.se The significant resistance of P. aeruginosa to sulfonamide drugs is a known challenge in clinical settings. researchgate.net

However, some derivatives have shown a broad spectrum of activity. researchgate.net For example, a thienopyrimidine–sulfadiazine hybrid demonstrated activity against E. coli with a MIC of 125 µg/mL. mdpi.com Another study on pyrimidine-based carbocyclic nucleosides reported a modest zone of inhibition against E. coli. rsc.org The development of sulfonyl or sulfonamide-bearing analogs continues to be a key area of research to identify compounds effective against Gram-negative bacterial targets. nih.gov

Table 2: In Vitro Antibacterial Activity of Pyrimidine Sulfonamide Derivatives Against Gram-Negative Bacteria This table is interactive. Click on the headers to sort the data.

| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Thienopyrimidine–sulfadiazine hybrid | Escherichia coli | MIC | 125 µg/mL | mdpi.com |

| Thienopyrimidine–sulfonamide hybrids | Pseudomonas aeruginosa | Activity | No activity detected | mdpi.com |

| Thienopyrimidine–sulfonamide hybrids | Klebsiella pneumoniae | Activity | No activity detected | mdpi.com |

| Pyrimidine-based Carbocyclic Nucleoside | Escherichia coli | Zone of Inhibition | 1.2 ± 0.15 mm | rsc.org |

The antifungal activity of pyrimidine sulfonamide derivatives has produced mixed results. Some studies have reported that these derivatives exhibit little to no antifungal potency. nih.gov In contrast, other research has identified specific derivatives with promising antifungal effects. A thienopyrimidine–sulfamethoxazole hybrid, for instance, showed significant activity against Candida albicans and Candida parapsilosis, with MIC values of 31.25 µg/mL and 62.5 µg/mL, respectively. mdpi.com

Furthermore, research on related compounds like 2-chloro-N-phenylacetamide suggests a potential mechanism for antifungal action through the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov Certain Mafenide derivatives, which are sulfonamides, have also shown a broad spectrum of activity against yeasts and molds. researchgate.net

The primary mechanism of antimicrobial action for sulfonamides is the inhibition of folic acid synthesis in bacteria. nih.gov These compounds act as competitive antagonists of 4-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid, by inhibiting the enzyme dihydropteroate (B1496061) synthase. sci-hub.senih.gov This disruption of the folic acid pathway halts the production of essential components for DNA synthesis, thereby inhibiting bacterial growth. sci-hub.se

Molecular docking studies have further supported this mechanism, showing that pyrimidine-sulfonamide hybrids have a strong binding affinity for Dihydrofolate Reductase (DHFR), another key enzyme in the folic acid pathway. mdpi.com Similarly, the antifungal activity of related chloro-acetamide compounds has been linked to the inhibition of DHFR. nih.gov While this is the predominant mechanism, other modes of action have been proposed for some pyrimidine derivatives, such as the inhibition of FtsZ polymerization, which disrupts bacterial cell division. rsc.org

Anticancer and Antitumor Activity (In Vitro Cell Line Studies)

Derivatives of pyrimidine sulfonamide have emerged as a promising class of compounds in cancer research, exhibiting significant cytotoxic effects against various human cancer cell lines in vitro. nih.govnih.govnih.gov These compounds are often designed as molecular hybrids, combining the pyrimidine and sulfonamide pharmacophores to achieve synergistic or enhanced anticancer activity. sciforum.net

Studies have demonstrated the efficacy of these derivatives against a range of malignancies. For example, aminoethyl sulfonamide derivatives of 2,4-diarylaminopyrimidine effectively inhibited the proliferation of human cancer cell lines such as HCT116 (colon), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) at low micromolar concentrations. nih.gov Similarly, sulfonamide-substituted diphenylpyrimidines (Sul-DPPYs) were effective against several refractory cancer cell lines, including pancreatic (AsPC-1, Panc-1, BxPC-3) and non-small cell lung cancer (H1975) lines. nih.gov Other research has highlighted the potent growth inhibitory activity of 2-thiouracil-5-sulfonamide derivatives against breast (MCF-7) and colon (HT-29) cancer cells. nih.gov

Table 3: In Vitro Anticancer Activity of Pyrimidine Sulfonamide Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2,4-Diarylaminopyrimidine-aminoethyl sulfonamide | HCT116, A549, MDA-MB-231, HeLa | IC₅₀ | < 1.5 µM | nih.gov |

| 2,4-Diarylaminopyrimidine-dithiocarbamate | A549 | IC₅₀ | 0.08 µM | nih.gov |

| Sulfonamide-substituted diphenylpyrimidines (Sul-DPPYs) | AsPC-1, Panc-1, BxPC-3 | IC₅₀ | < 10 µM | nih.gov |

| 2-Thiouracil-5-sulfonamide | MCF-7, HT-29 | Growth Inhibition | Potent | nih.gov |

The anticancer effects of pyrimidine sulfonamide derivatives are often linked to their ability to inhibit specific protein kinases that are crucial for cancer cell proliferation, survival, and migration. rsc.org

Focal Adhesion Kinase (FAK) Inhibition A significant body of research has focused on the development of pyrimidine sulfonamides as potent inhibitors of Focal Adhesion Kinase (FAK). rsc.org FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a central role in tumor progression. nih.govrsc.org Numerous studies have synthesized and evaluated 2,4-diarylaminopyrimidine derivatives containing a sulfonamide moiety, identifying compounds with remarkable FAK inhibitory potency. nih.gov For example, compound 7b from one study exhibited an IC₅₀ value of 0.27 nM against FAK. nih.gov Another class of sulfonamide-substituted diphenylpyrimidines (Sul-DPPYs) also displayed moderate to potent activity against the FAK enzyme, with IC₅₀ values often below 100 nM. nih.govresearchgate.net These FAK inhibitors have been shown to inhibit cancer cell migration, induce cell cycle arrest, and promote apoptosis. nih.govnih.gov

Akt2 Inhibition The PI3K/Akt signaling pathway is another critical target in cancer therapy. While research is more extensive on FAK, some studies have explored pyrimidine sulfonamides as inhibitors of Akt isoforms. Allosteric inhibitors that target the Pleckstrin Homology (PH) domain of Akt prevent its translocation to the cell membrane and subsequent activation. nih.gov The development of pyridine (B92270) derivatives has led to potent dual inhibitors of Akt1 and Akt2. nih.gov These inhibitors demonstrated that maximal apoptosis in several tumor cell lines required the inhibition of both Akt1 and Akt2. nih.gov Sulfadiazine derivatives have also been investigated as potential Akt inhibitors. nih.gov

Modulation of Cellular Pathways (e.g., cell cycle arrest, apoptosis induction)

The anticancer potential of pyrimidine sulfonamide derivatives is often linked to their ability to interfere with fundamental cellular processes such as cell division and programmed cell death.